Key Intermediate Yield in Leukotriene B4 Synthesis
In a published total synthesis of Leukotriene B4, Methyl 5-chloro-5-oxopentanoate was used as the starting material to prepare a key C1-C8 phosphonate intermediate [1]. This transformation was achieved in a 47% yield, providing a specific, quantifiable benchmark for this multi-step sequence in a complex natural product synthesis. This data point allows for direct comparison when evaluating alternative synthetic strategies or building block suppliers for this specific application.
| Evidence Dimension | Synthetic utility: Yield in preparation of a key phosphonate intermediate |
|---|---|
| Target Compound Data | The requisite phosphonate 2 containing the C1-C8 fragment was readily prepared in 47% yield from methyl 4-(chloroformyl)butyrate. |
| Comparator Or Baseline | Alternative synthetic routes to the same Leukotriene B4 fragment (implicit baseline). |
| Quantified Difference | 47% yield for this specific transformation. |
| Conditions | Synthesis of Leukotriene B4 involving enantioselective reduction of an alcohol. |
Why This Matters
This provides a verifiable, published yield for a critical step in the synthesis of a biologically relevant molecule, enabling a researcher to benchmark this compound's performance against other potential intermediates or routes.
- [1] Kerdesky, F. A. J.; et al. Total Synthesis of Leukotriene B4. J. Org. Chem. 1993, 58, 3516-3520. View Source
